5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexyl hydrazine with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in biological pathways. The nitrophenyl group may play a crucial role in binding to these targets, while the oxadiazole ring provides stability and specificity.
Comparison with Similar Compounds
5-Cyclohexyl-3-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.
5-Cyclohexyl-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chloro group instead of a nitro group.
5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the nitrophenyl group in 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole makes it unique compared to its analogs. This group contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)12-8-6-10(7-9-12)13-15-14(20-16-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKSSCILOJWUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367492 | |
Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54608-93-4 | |
Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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